Boc-Ala-OH-15N

Catalog No.
S1768368
CAS No.
139952-87-7
M.F
C8H15NO4
M. Wt
190.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-OH-15N

CAS Number

139952-87-7

Product Name

Boc-Ala-OH-15N

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i9+1

InChI Key

QVHJQCGUWFKTSE-LBBOFACRSA-N

SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Ala-OH-15N;N-(tert-Butoxycarbonyl)-L-alanine-15N;L-Alanine-15N,N-t-Bocderivative;139952-87-7;BOC-[15N]ALA-OH;489913_ALDRICH

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C

Boc-Ala-OH-15N, also known as N-(tert-Butoxycarbonyl)-L-alanine-15N or L-Alanine-15N, is a isotopically labeled derivative of the amino acid L-alanine []. The "Boc" group refers to a tert-butoxycarbonyl protecting group, commonly used in peptide synthesis []. The "15N" indicates that the nitrogen atom in the amino group (NH2) is enriched with the isotope nitrogen-15.

This compound is significant in scientific research primarily for its application in protein and peptide studies using isotope labeling techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The enrichment with the heavier nitrogen-15 isotope allows for better resolution and sensitivity in NMR experiments, aiding in the structural analysis of proteins and peptides.


Molecular Structure Analysis

Boc-Ala-OH-15N has the following key features in its molecular structure:

  • Central Carbon Chain: The core structure is a three-carbon chain with a methyl group (CH3) attached to the second carbon.
  • Amino Group: An amino group (15NH2) is attached to the first carbon. This is the site of the nitrogen-15 enrichment.
  • Carboxylic Acid Group: A carboxylic acid group (COOH) is attached to the third carbon.
  • Boc Protecting Group: A tert-butoxycarbonyl group (Boc) is attached to the nitrogen atom, protecting it from unwanted reactions during peptide synthesis [].

The presence of the nitrogen-15 isotope does not significantly alter the overall structure of the molecule compared to unlabeled Boc-Ala-OH.


Chemical Reactions Analysis

Synthesis

Boc-Ala-OH-15N can be synthesized using various methods, but a common approach involves the reaction of L-alanine-15N with di-tert-butyl dicarbonate (Boc anhydride).

(CH3)2CH(15NH2)COOH + (Boc)2O --> Boc-(CH3)CH(15NH2)COOH + CO2

Deprotection

The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free L-alanine-15N for peptide chain elongation [].

Other Reactions

Boc-Ala-OH-15N can participate in standard peptide bond formation reactions with other amino acid derivatives during peptide synthesis protocols.


Physical And Chemical Properties Analysis

  • Melting Point: Approximately 79-83 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide (DMF) [].
  • Stability: Stable under dry conditions at room temperature. May hydrolyze in acidic or basic solutions.

Boc-Ala-OH-15N itself does not have a specific mechanism of action. Its primary function is as a building block for the synthesis of isotopically labeled peptides. These labeled peptides can then be used in various studies to investigate protein structure, dynamics, and interactions with other molecules using NMR spectroscopy. The 15N isotope provides a sensitive probe for these studies.

Boc-Ala-OH-15N is likely to exhibit similar safety hazards as Boc-Ala-OH:

  • Mild irritant: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential allergen: May cause allergic reactions in some individuals [].
  • Standard laboratory precautions: Handle with gloves and proper ventilation following standard laboratory safety protocols [].

Peptide Synthesis:

Boc-Ala-OH-15N, also known as N-(tert-Butoxycarbonyl)-L-alanine-15N or L-Alanine-15N, is a key building block used in peptide synthesis. The "Boc" group refers to a protecting group that shields the amino group (NH2) of the L-alanine molecule during peptide chain assembly. This allows for the controlled formation of peptide bonds between specific amino acids. The presence of the nitrogen-15 isotope (15N) makes this specific version of alanine a valuable tool for researchers using nuclear magnetic resonance (NMR) spectroscopy.

Protein Structure and Function Studies:

By incorporating Boc-Ala-OH-15N into specific positions within a peptide or protein sequence, researchers can use NMR spectroscopy to study the structure and dynamics of these molecules. The 15N isotope provides a distinct signal in the NMR spectrum, allowing scientists to probe the local environment and interactions of the labeled amino acid residue within the protein. This information is crucial for understanding how proteins fold, interact with other molecules, and carry out their biological functions.

Isotope Labeling for Metabolic Studies:

Boc-Ala-OH-15N can also be used to create isotopically labeled proteins for studying metabolic pathways. By incorporating the 15N isotope into the amino acid backbone, researchers can track the fate of the labeled protein within the cell or organism using various analytical techniques, such as mass spectrometry. This allows them to investigate protein turnover, degradation rates, and interactions with other molecules involved in metabolism.

XLogP3

0.9

Dates

Modify: 2023-08-15

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